

4-Nonanone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Nonanone

Cat. No.: B1580890

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Nonanone**, a nine-carbon ketone with diverse applications in research and industry. This document consolidates its chemical identity, physical and chemical properties, and outlines general experimental protocols for its synthesis and analysis. Furthermore, it explores the broader context of ketone signaling pathways, offering a foundational understanding for researchers in drug development and related scientific fields.

Chemical Identity: Synonyms and Trade Names

4-Nonanone is a well-characterized chemical compound with the CAS number 4485-09-0.^[1] It is systematically named Nonan-4-one according to IUPAC nomenclature.^{[1][2]} In commercial and research contexts, it is frequently referred to by several synonyms. While distinct trade names are not prevalent, it is commonly marketed under its chemical name or primary synonyms by various chemical suppliers.

Table 1: Synonyms and Identifiers for **4-Nonanone**

Identifier Type	Value
IUPAC Name	Nonan-4-one[1][2]
CAS Number	4485-09-0[1]
Synonyms	Pentyl propyl ketone[1][2], Propyl amyl ketone[1][2], n-Pentyl n-propyl ketone[1][3], N-Amyl N-propylketone[3]
Commercial Names	AldrichCPR (Sigma-Aldrich)[4], 4-Nonanone (TCI Chemical)[5]

Quantitative Data: Physical and Chemical Properties

The physicochemical properties of **4-Nonanone** are crucial for its handling, application, and analysis. These properties have been determined through various experimental and computational methods.

Table 2: Physical and Chemical Properties of **4-Nonanone**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ O	[1][2]
Molecular Weight	142.24 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[5][6]
Odor	Fruity, sweet	
Density	0.819 g/cm ³ at 20 °C	[5][7]
Boiling Point	187-190 °C at 760 mmHg	[6][7]
Melting Point	-18.52 °C (estimate)	[5][6]
Flash Point	61.4 °C (142.5 °F)	[6][8]
Solubility in Water	284.4 mg/L at 25 °C (estimated)	
Refractive Index	1.419 - 1.422 at 20 °C	[5][6]
LogP (Octanol-Water Partition Coefficient)	2.8 - 3.015 (estimated)	[1][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and analysis of **4-Nonanone**. These protocols are based on established organic chemistry principles and may require optimization for specific laboratory conditions and scales.

Synthesis of 4-Nonanone

Several synthetic routes can be employed to produce **4-Nonanone**. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

A common and efficient method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol.

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nonanol in a suitable organic solvent such as dichloromethane or acetone.
- **Oxidant Addition:** Slowly add an oxidizing agent to the solution. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Jones reagent (chromium trioxide in sulfuric acid and acetone), or Swern oxidation reagents (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The reaction temperature should be carefully controlled, often by using an ice bath.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
- **Work-up:** Upon completion, quench the reaction by adding a suitable reagent (e.g., isopropyl alcohol for Jones reagent). Dilute the reaction mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
- **Purification:** Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and filter. Remove the solvent under reduced pressure. The crude **4-Nonanone** can be purified by distillation or column chromatography on silica gel.

The reaction of a Grignard reagent with a nitrile followed by hydrolysis provides a versatile route to ketones. For the synthesis of **4-Nonanone**, one could use propylmagnesium bromide and hexanenitrile or pentylmagnesium bromide and butyronitrile.

Protocol:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of the appropriate alkyl halide (e.g., 1-bromopropane) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. A crystal of iodine can be added to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath.
- **Reaction with Nitrile:** Once the Grignard reagent has formed, cool the solution in an ice bath. Slowly add a solution of the corresponding nitrile (e.g., hexanenitrile) in the same anhydrous solvent.

- **Reaction Monitoring and Work-up:** Allow the reaction to stir at room temperature until the nitrile is consumed, as monitored by TLC or GC. Carefully quench the reaction by slow addition of an acidic aqueous solution (e.g., 1 M HCl) while cooling in an ice bath.
- **Extraction and Purification:** Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the resulting **4-Nonanone** by distillation or column chromatography.

While not the most direct route for an aliphatic ketone like **4-Nonanone**, the principles of Friedel-Crafts acylation are fundamental in ketone synthesis. This reaction involves the acylation of an aromatic ring, but related reactions can be used for aliphatic systems. A more relevant analogous reaction for aliphatic ketones is the reaction of an acyl chloride with an organocadmium or organocuprate reagent.

Analysis of 4-Nonanone

Standard analytical techniques are used to confirm the identity and purity of **4-Nonanone**.

GC-MS is a powerful technique for separating and identifying volatile compounds like **4-Nonanone**.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of the **4-Nonanone** sample in a volatile organic solvent such as hexane or dichloromethane. If analyzing a complex matrix (e.g., a food sample), an extraction step (e.g., solid-phase microextraction or liquid-liquid extraction) may be necessary.^[10]
- **GC Conditions:**
 - **Column:** A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
 - **Injection:** Use a split/splitless injector. The injection volume is typically 1 μ L.
 - **Oven Program:** Start at a low temperature (e.g., 50 $^{\circ}$ C) and ramp up to a higher temperature (e.g., 250 $^{\circ}$ C) at a controlled rate (e.g., 10 $^{\circ}$ C/min) to ensure good separation.

- Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
- MS Conditions:
 - Ionization: Electron ionization (EI) at 70 eV is standard.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.
 - Scan Range: Scan a mass range that includes the molecular ion of **4-Nonanone** (m/z 142.24) and its expected fragments (e.g., m/z 43, 57, 71, 85, 99).
- Data Analysis: Identify **4-Nonanone** by its retention time and by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST).

^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure of **4-Nonanone**.

Protocol:

- Sample Preparation: Dissolve a small amount of the purified **4-Nonanone** in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
 - Expected Signals:
 - Two triplets corresponding to the two terminal methyl groups (CH_3).
 - Multiple multiplets for the methylene groups (CH_2).
 - Two triplets for the methylene groups adjacent to the carbonyl group (α -protons), which will be deshielded.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum, often with proton decoupling.
 - Expected Signals:

- A signal for the carbonyl carbon (C=O) at a characteristic downfield shift (around 210 ppm).
- Signals for each of the unique methylene and methyl carbons in the aliphatic chains.
- Data Analysis: Analyze the chemical shifts, integration (for ^1H NMR), and coupling patterns to confirm the structure of **4-Nonanone**.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly involving **4-Nonanone** are not extensively documented in the literature, ketones, in general, are recognized for their roles as signaling molecules in various biological contexts.

Ketones as Signaling Molecules

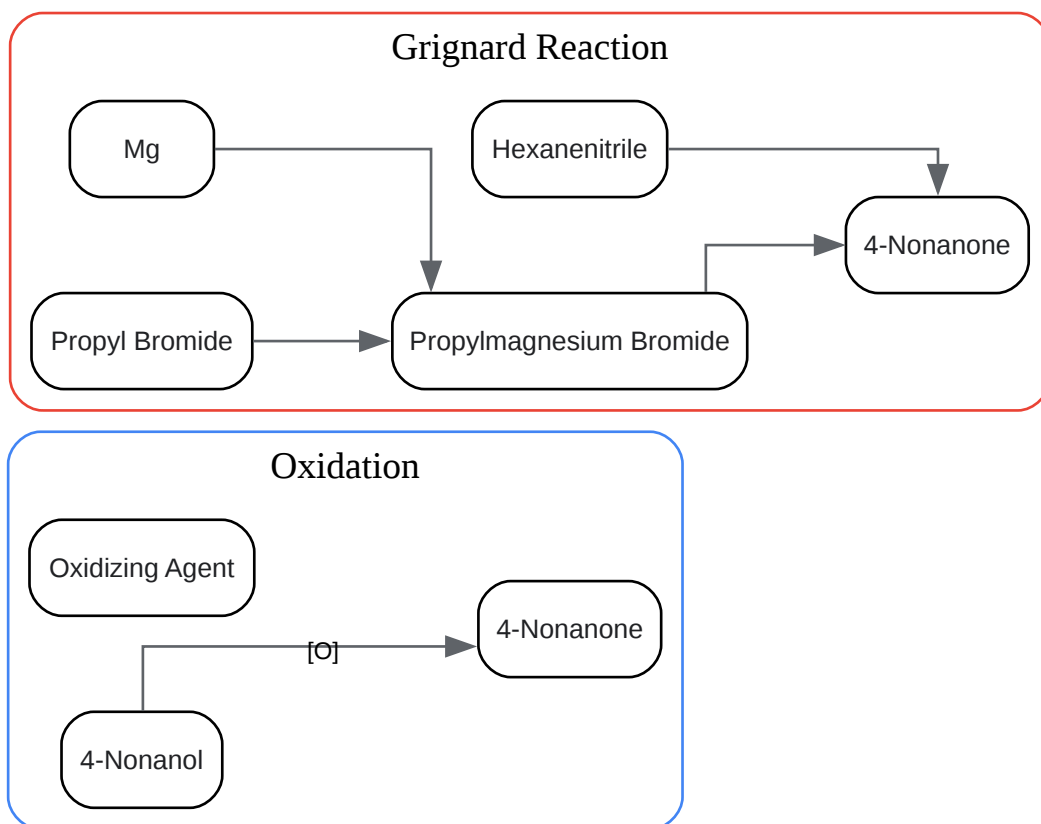
Ketone bodies such as β -hydroxybutyrate and acetoacetate are well-known for their roles in cellular metabolism, but they also function as signaling molecules. They can act as inhibitors of histone deacetylases (HDACs), thereby influencing gene expression. They can also interact with cell surface G-protein coupled receptors.

Insect Pheromone Signaling

Several ketones, including **4-Nonanone**, have been identified as components of insect pheromones. In this context, **4-Nonanone** would act as a ligand for specific olfactory receptors (ORs) in the insect's antennae. The binding of the pheromone to its receptor initiates a signal transduction cascade, typically involving G-proteins, which leads to the opening of ion channels and the generation of an action potential in the olfactory receptor neuron. This signal is then transmitted to the brain, leading to a behavioral response, such as mating or aggregation.

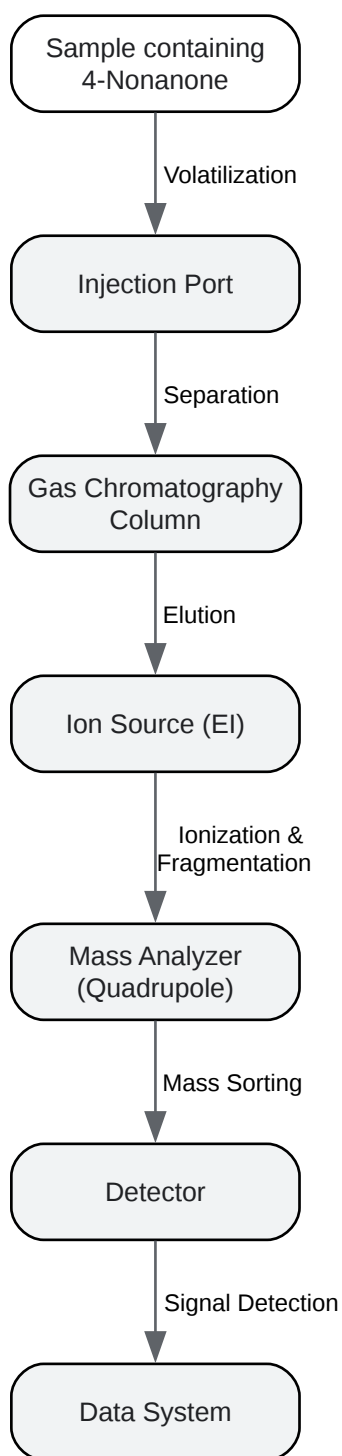
Visualizations

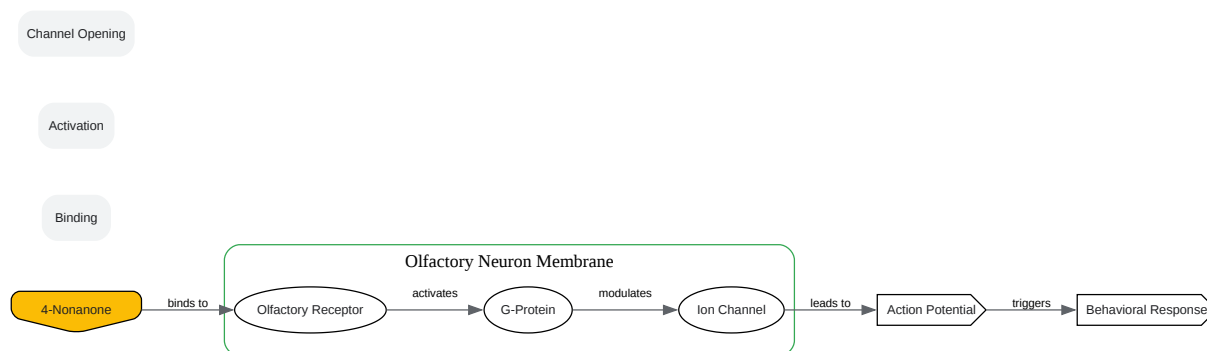
The following diagrams illustrate key conceptual frameworks relevant to the study of **4-Nonanone**.



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Caption: Synthetic routes to **4-Nonanone**.





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